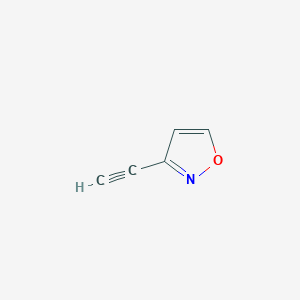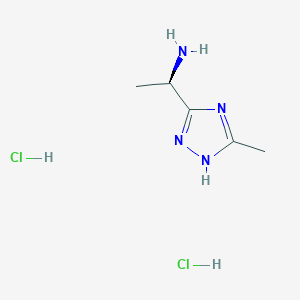
Etinilisoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynylisoxazole is a chemical compound with the molecular formula C5H3NO . It is a member of the isoxazole family, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions . Isoxazoles, including Ethynylisoxazole, have attracted the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use .
Synthesis Analysis
The synthesis of isoxazole derivatives, including Ethynylisoxazole, has been a subject of research for many years. One of the main methods for the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The molecular structure of Ethynylisoxazole is based on a five-membered ring with one oxygen atom and one nitrogen atom. The molecular weight of Ethynylisoxazole is 93.08 g/mol . The InChI string, which is a textual identifier for chemical substances, for Ethynylisoxazole is InChI=1S/C5H3NO/c1-2-5-3-4-6-7-5/h1,3-4H .
Physical and Chemical Properties Analysis
Ethynylisoxazole has a molecular weight of 93.08 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the search results.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
Isoxazol es un grupo heterocíclico de cinco miembros que se encuentra comúnmente en muchos fármacos disponibles comercialmente . Se utiliza como un grupo crucial en la investigación de descubrimiento de fármacos . Los andamios de isoxazol funcionalizados muestran diferentes actividades biológicas como actividad anticancerígena, antioxidante, antibacteriana y antimicrobiana .
Rutas sintéticas
En el campo del descubrimiento de fármacos, siempre es imperativo desatar nuevas estrategias sintéticas ecológicas . Entre las diversas técnicas sintéticas novedosas que se utilizan para la síntesis de isoxazol, la mayoría de los métodos sintéticos emplean Cu (I) o Ru (II) como catalizadores para la reacción de cicloadición (3 + 2) .
Rutas sintéticas sin metales
Las desventajas particulares asociadas con las reacciones catalizadas por metales son los altos costos, la baja abundancia, la toxicidad, la generación significativa de residuos y la dificultad para separarlos de las mezclas de reacción . En vista de estos inconvenientes, siempre es imperativo desarrollar rutas sintéticas alternativas sin metales .
Actividades biológicas
Los derivados de isoxazol han mostrado un potencial prominente como analgésicos, antiinflamatorios, anticancerígenos, antimicrobianos, antivirales, anticonvulsivos, antidepresivos e inmunosupresores . La sustitución de varios grupos en el anillo de isoxazol imparte diferentes actividades .
Desarrollo de nuevas estrategias sintéticas
Es de suma importancia que el desarrollo de nuevas estrategias sintéticas y el diseño de nuevos derivados de isoxazol se basen en el conocimiento más reciente que surge de las últimas investigaciones .
Fuente de nuevos compuestos
Este núcleo potente es una rica fuente de nuevos compuestos con prometedoras actividades biológicas . Varios fármacos comercializados con núcleo de isoxazol pertenecen a diferentes categorías con diversas actividades terapéuticas .
Direcciones Futuras
Isoxazole derivatives, including Ethynylisoxazole, continue to attract the attention of researchers due to their wide spectrum of biological activities and therapeutic potential . Future research directions may include the development of new synthetic methods, the exploration of new biological activities, and the design of new drugs based on the isoxazole scaffold .
Mecanismo De Acción
Target of Action
Ethynylisoxazole, like other isoxazole derivatives, has been evaluated as an inhibitor of Acetylcholinesterase (AChE) . AChE is a critical enzyme involved in neurotransmission, specifically in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine.
Mode of Action
The mode of action of Ethynylisoxazole involves its interaction with AChE. The docking study based on a novel series of complexes of isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference . This interaction inhibits the activity of AChE, leading to an increase in the concentration of acetylcholine in the synaptic cleft and prolonged cholinergic effects.
Análisis Bioquímico
Biochemical Properties
Ethynylisoxazole, like other isoxazole derivatives, has been found to exhibit a wide spectrum of biological activities
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The monitoring of similar compounds over time has been shown to be crucial in understanding their effects .
Dosage Effects in Animal Models
The effects of similar compounds have been shown to vary with dosage, with threshold effects observed in some studies and toxic or adverse effects observed at high doses .
Metabolic Pathways
The specific metabolic pathways that Ethynylisoxazole is involved in are not well known. It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Ethynylisoxazole and its effects on activity or function are not well known. It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
3-ethynyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO/c1-2-5-3-4-7-6-5/h1,3-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBZSBUGNBCPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NOC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
93.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone](/img/structure/B2434171.png)
![Ethyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2434175.png)
![3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2434176.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2434177.png)
![N-{2-(4-Fluoro-phenyl)-1-[(pyridin-4-ylmethyl)-carbamoyl]-vinyl}-benzamide](/img/structure/B2434178.png)

![5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2434181.png)
![cis-Tert-butyl 3A-fluoro-4-oxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B2434182.png)
![2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-4-phenyl-1,3-oxazole](/img/structure/B2434183.png)

![N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434185.png)
![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)
![2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2434191.png)
